5-fluoro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class It features a fluoro substituent on the benzene ring, a methoxy group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzenesulfonamide typically involves a multi-step process:
Formation of Intermediates: : Key intermediates are prepared, including the methoxy-fluorobenzene derivative and the pyridine derivative.
Coupling Reaction: : A coupling reaction is conducted to link the intermediates, often utilizing palladium-catalyzed cross-coupling.
Sulfonamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. Optimizations are made to enhance yield, reduce reaction time, and improve overall efficiency. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the methoxy groups, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions may target the nitro or sulfonamide groups, converting them to amines or sulfides.
Substitution: : Halogen atoms like fluorine can be substituted with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: : Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products
The major products of these reactions include:
Oxidized aldehyde or carboxylic acid derivatives
Reduced amine or sulfide derivatives
Substituted products where the fluorine atom is replaced with another functional group
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis. Its unique functional groups facilitate the study of reaction mechanisms and the development of new synthetic methods.
Biology
In biological research, 5-fluoro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzenesulfonamide is employed as a probe to study enzyme interactions and metabolic pathways. Its derivatives can be labeled with radioactive isotopes for imaging studies.
Medicine
Medically, the compound shows potential as a lead compound in drug discovery, particularly for developing anti-inflammatory and anticancer agents. Its structural elements allow for the design of molecules that can interact with specific biological targets.
Industry
Industrially, this compound finds use in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzenesulfonamide involves interactions with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into binding sites, altering the activity of these proteins. Pathways involved include enzyme inhibition and signal transduction modulation, which can lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-fluoro-2-methoxybenzenesulfonamide
6-methyl-2-oxopyridin-1(2H)-ethylsulfonamide
5-fluoro-4-methoxybenzenesulfonamide
Uniqueness
The uniqueness of 5-fluoro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzenesulfonamide lies in its dual methoxy groups and the incorporation of both fluorine and pyridine moieties. These features confer unique chemical reactivity and biological activity, distinguishing it from other sulfonamide compounds.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O5S/c1-11-8-13(23-2)10-16(20)19(11)7-6-18-25(21,22)15-9-12(17)4-5-14(15)24-3/h4-5,8-10,18H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLSBPRLAHCXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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